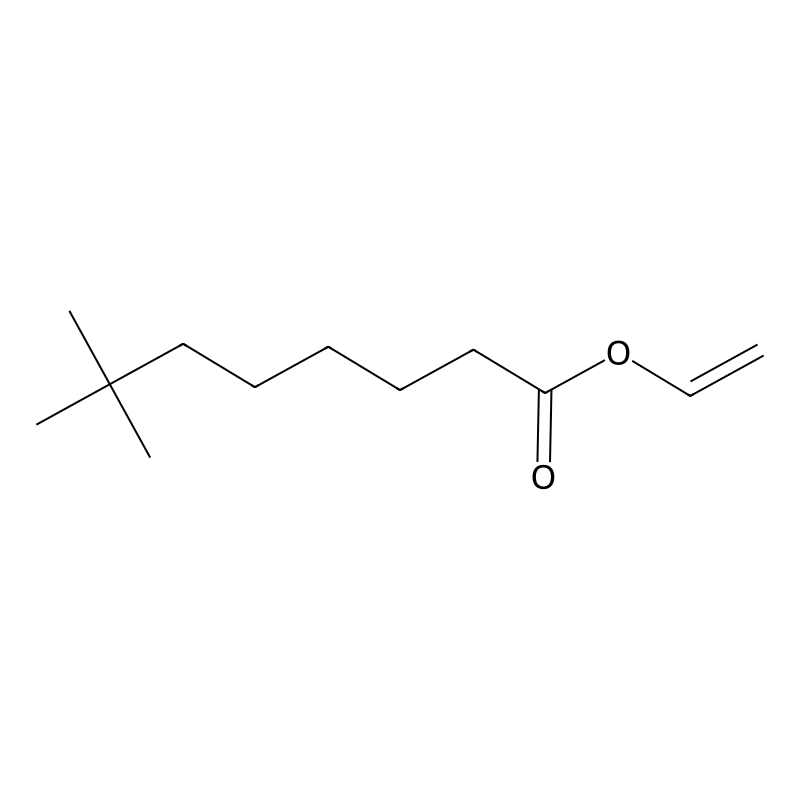Vinyl neodecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Emulsion Polymerization
Scientific Field: Polymer Chemistry
Methods of Application: The process involves the polymerization of vinyl neodecanoate with other monomers to create lattices or emulsion polymers.
Results or Outcomes: The polymers produced from this process are used in decorative emulsion paints, plasters, and renders, especially in Europe.
Production of Vibration Dampening Resins
Scientific Field: Material Science
Application Summary: Vinyl neodecanoate has been used to produce vibration dampening resins.
Results or Outcomes: The resins produced using vinyl neodecanoate have properties that make them suitable for vibration dampening.
Production of Coatings with High Liquid Stain Repellency
Application Summary: Vinyl neodecanoate is used to produce coatings with high liquid stain repellency.
Results or Outcomes: The coatings produced using vinyl neodecanoate have high liquid stain repellency.
Industrial Coatings
Scientific Field: Industrial Chemistry
Application Summary: Vinyl neodecanoate is used in the production of industrial coatings.
Results or Outcomes: The coatings produced using vinyl neodecanoate are used in various industrial applications.
Interior and Exterior Wall Decoration Coating
Scientific Field: Construction and Architecture
Application Summary: Vinyl neodecanoate is used in the production of interior and exterior wall decoration coatings.
Results or Outcomes: The coatings produced using vinyl neodecanoate are used in interior and exterior wall decoration.
Waterproof System
Application Summary: Vinyl neodecanoate is used in the production of waterproof systems.
Results or Outcomes: The waterproof systems produced using vinyl neodecanoate are used in various applications.
Wood Glue
Application Summary: Vinyl neodecanoate is used in the production of wood glue.
Results or Outcomes: The wood glue produced using vinyl neodecanoate is used in various applications.
Pressure Sensitive Adhesive
Application Summary: Vinyl neodecanoate is used in the production of pressure sensitive adhesives.
Results or Outcomes: The pressure sensitive adhesives produced using vinyl neodecanoate are used in various applications.
Building Adhesives
Application Summary: Vinyl neodecanoate is used in the production of building adhesives.
Results or Outcomes: The building adhesives produced using vinyl neodecanoate are used in various construction applications.
Vinyl neodecanoate is a vinylic monomer characterized by the molecular formula and a molecular weight of 198.30 g/mol. This compound is primarily recognized for its role in polymer chemistry, particularly in the production of emulsion polymers. It is a colorless liquid with a mild ester odor, exhibiting low volatility and hydrophobic properties. Vinyl neodecanoate is often used in conjunction with other monomers to create flexible and durable polymer lattices, particularly in decorative coatings and construction materials .
Vinyl neodecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol or through other vinylation methods involving suitable catalysts. The synthesis typically requires controlled conditions to ensure the formation of the desired isomeric mixture, as vinyl neodecanoate consists mainly of isomeric vinyl esters of neodecanoic acid . The process can be optimized for yield and purity depending on the intended application.
Vinyl neodecanoate finds numerous applications across various industries:
- Polymer Production: It serves as a modifying monomer in the manufacture of polymer emulsions, particularly those based on vinyl acetate.
- Coatings: Polymers derived from vinyl neodecanoate are utilized in decorative emulsion paints, plasters, and renders due to their flexibility and resistance to environmental degradation.
- Construction Materials: Its properties make it suitable for use in construction materials that require durability and chemical resistance.
- Vibration Dampening Resins: The compound has been employed in producing resins that mitigate vibrations .
Interaction studies involving vinyl neodecanoate primarily focus on its compatibility with various co-monomers during polymerization. The presence of hydrophobic groups enhances the performance of resulting polymers in terms of chemical resistance and mechanical properties. Research indicates that polymers containing vinyl neodecanoate exhibit superior performance against alkali degradation compared to those without it .
Vinyl neodecanoate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Vinyl acetate | Commonly used in adhesives and paints; less hydrophobic than vinyl neodecanoate. | |
| Vinyl laurate | Similar chain length; used in similar applications but may have different thermal properties. | |
| Vinyl stearate | Longer carbon chain; used for different applications due to higher viscosity and melting point. | |
| Neodecanoic acid | Parent acid structure; lacks the vinyl functionality necessary for polymerization. |
Vinyl neodecanoate's unique branched structure allows for enhanced flexibility and resistance to environmental factors compared to its linear counterparts like vinyl acetate or longer-chain esters such as vinyl stearate . Its specific application as a modifying monomer further distinguishes it within this group.
Physical Description
Liquid
XLogP3
Flash Point
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 69 of 679 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 610 of 679 companies with hazard statement code(s):;
H400 (97.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
51000-52-3
195321-14-3
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Neodecanoic acid, ethenyl ester: ACTIVE








